Tulobuterol hydrochloride
Overview
Description
Tulobuterol hydrochloride is a long-acting beta2-adrenergic receptor agonist . It’s used as a bronchodilator in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD) . It’s marketed in Japan as a transdermal patch under the name Hokunalin tape .
Synthesis Analysis
Tulobuterol hydrochloride can be synthesized from the cost-effective, commercially available 2-chloroacetophenone through key steps including the reactions of bromination, NaBH4 reduction, and amination . The process-related impurities were also investigated .Molecular Structure Analysis
The molecular formula of Tulobuterol hydrochloride is C12H19Cl2NO . Its average mass is 264.191 Da and its monoisotopic mass is 263.084381 Da .Chemical Reactions Analysis
The synthesis of Tulobuterol hydrochloride involves key steps including the reactions of bromination, NaBH4 reduction, and amination . The process-related impurities were also investigated .Physical And Chemical Properties Analysis
The physicochemical properties of Tulobuterol hydrochloride syrups in a solid state were compared . Differences in preparations were presumably caused by variations in manufacturing specifications, such as types of additives and their content and coating methods used .Scientific Research Applications
1. Asthma Management in Children and Infants
Tulobuterol hydrochloride has been evaluated for its efficacy and safety in the treatment of asthmatic children. Studies have found that it is effective in improving nocturnal symptoms and lung function in children with asthma. It is also indicated that tulobuterol patches have good safety, effectiveness, and compliance in treating asthmatoid diseases in infants and young children, making it a worthy choice for clinical application (Ying, 2011); (Li, 2012).
2. Anti-Inflammatory Properties
Tulobuterol has been shown to decrease adhesion of blood eosinophils to endothelial cells, suggesting anti-inflammatory properties. This could contribute to the treatment of airway inflammation in asthma, marking an important aspect of its application in respiratory conditions (Yamaguchi et al., 2005).
3. Maintenance of Diaphragm Muscle Contractility
In a mouse model of sepsis, tulobuterol was found to maintain diaphragm muscle contractility for over 24 hours. This suggests its potential utility in conditions where diaphragm muscle weakness is a feature, such as in bronchial asthma and sepsis (Shindoh et al., 2009).
Safety And Hazards
Tulobuterol hydrochloride is harmful if swallowed . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
The synthesis of Tulobuterol hydrochloride has achieved many important progresses over the past decades and has gradually become one of the research hotspots in organic chemistry . A novel synthesis route to synthesize Tulobuterol hydrochloride was explored, which is green, facile, and cost-effective; thus, it is suitable for the industrial-scale production .
properties
IUPAC Name |
2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLNRVYIRDVHLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41570-61-0 (Parent) | |
Record name | Tulobuterol hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045805 | |
Record name | Tulobuterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tulobuterol hydrochloride | |
CAS RN |
56776-01-3, 41570-61-0 | |
Record name | Tulobuterol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56776-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tulobuterol hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tulobuterol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tulobuterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tulobuterol Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TULOBUTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNC12181T0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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